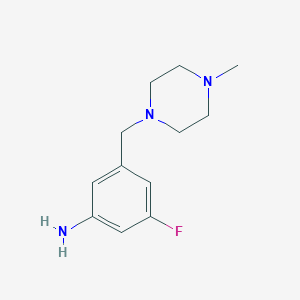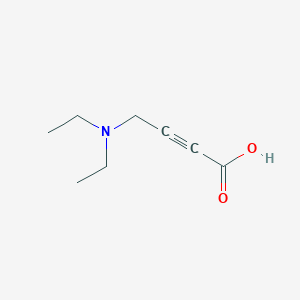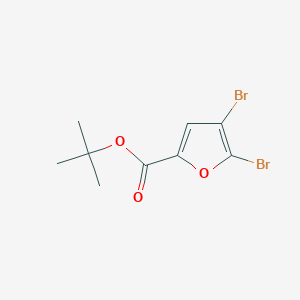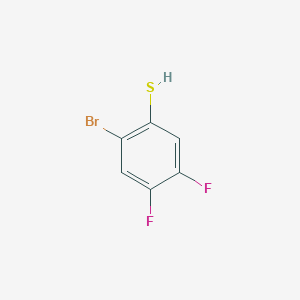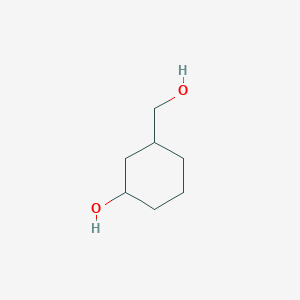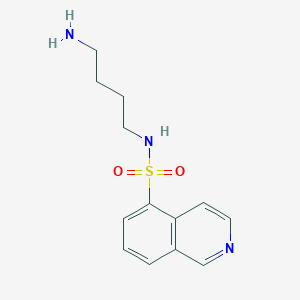
1-(3-Phenoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenoxyphenyl)ethanol is an organic compound characterized by a phenoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenoxyphenyl)ethanol typically involves the reaction of 3-phenoxybenzaldehyde with a reducing agent such as sodium borohydride in an ethanol solvent. The reaction proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: Industrial production of this compound can be achieved through the Williamson ether synthesis, where phenol reacts with 3-bromobenzyl alcohol in the presence of a base such as sodium hydroxide. This method is scalable and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (3-Phenoxy-phenyl)-acetaldehyde using oxidizing agents like pyridinium chlorochromate.
Reduction: Reduction of this compound can yield (3-Phenoxy-phenyl)-methanol.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: (3-Phenoxy-phenyl)-acetaldehyde.
Reduction: (3-Phenoxy-phenyl)-methanol.
Substitution: (3-Phenoxy-phenyl)-chloride.
Scientific Research Applications
1-(3-Phenoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Phenoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to the active site, thereby influencing metabolic pathways. Additionally, it can interact with cell membrane receptors, leading to various physiological effects.
Comparison with Similar Compounds
Phenoxyethanol: Similar in structure but lacks the additional phenyl ring.
Phenylmethanol: Contains a phenyl group attached to a methanol moiety.
Benzyl Alcohol: Consists of a benzyl group attached to an alcohol group.
Uniqueness: 1-(3-Phenoxyphenyl)ethanol is unique due to the presence of both phenoxy and phenyl groups, which confer distinct chemical and physical properties. This dual functionality enhances its reactivity and broadens its range of applications compared to similar compounds.
Properties
CAS No. |
32852-93-0 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(3-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H14O2/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-11,15H,1H3 |
InChI Key |
MYWBBBSIAHHXJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



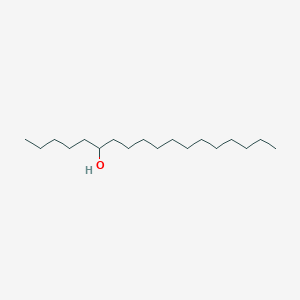
![6-[(2-Ethylphenyl)oxy]-3-pyridinamine](/img/structure/B8747688.png)


